5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU) is a stable isotope-labeled analog of 5-Acetylamino-6-amino-3-methyluracil (AAMU), a prominent metabolite of caffeine in humans. AAMU is formed from the metabolism of caffeine via a series of demethylation and oxidation reactions, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. [, ] The labeled analog, AAMU-[13C4,15N3], serves as a valuable tool in metabolic studies, enabling researchers to track the fate of caffeine within biological systems with high sensitivity and specificity. []
5-Acetylamino-6-amino-3-methyluracil, also known as AAMU, is a compound that derives from caffeine metabolism. It is particularly relevant in the context of pharmacological studies and analytical chemistry due to its role as a metabolite. AAMU is classified under the category of uracil derivatives, which are important in various biochemical processes, including nucleic acid metabolism.
AAMU is primarily sourced from the metabolic breakdown of caffeine in the human body. It is classified as a pyrimidine derivative, specifically a substituted uracil. This classification is significant because uracil and its derivatives play crucial roles in RNA synthesis and function, making AAMU relevant in both biochemical and clinical research contexts.
The synthesis of 5-Acetylamino-6-amino-3-methyluracil can be achieved through various chemical reactions involving starting materials that include uracil derivatives and acetic anhydride. A detailed method involves the following steps:
Technical details indicate that high-performance liquid chromatography (HPLC) can be used to monitor the reaction progress and purity of the synthesized compound .
The molecular structure of 5-Acetylamino-6-amino-3-methyluracil features a pyrimidine ring with specific functional groups:
The molecular formula for AAMU is CHNO, with a molecular weight of approximately 194.19 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm its structure.
AAMU can participate in various chemical reactions typical for amino and acetylated compounds, including:
Technical details regarding these reactions often involve monitoring changes in absorbance using spectrophotometry or HPLC to quantify reaction progress .
The mechanism of action for AAMU primarily relates to its role as a metabolite of caffeine. Upon ingestion, caffeine is metabolized into several compounds, including AAMU, which may influence various physiological processes such as:
Data suggests that understanding this mechanism could provide insights into how caffeine affects human physiology and potential therapeutic applications .
AAMU typically appears as a white crystalline solid. Its solubility varies depending on the solvent, showing higher solubility in polar solvents like water compared to non-polar solvents.
The compound exhibits stability under neutral pH conditions but can undergo hydrolysis in acidic or basic environments. Its melting point is reported to be around 200°C, and it has a specific absorbance peak in UV-visible spectroscopy that aids in its identification.
Relevant data includes pKa values derived from spectrophotometric studies, indicating how AAMU behaves in different pH environments .
5-Acetylamino-6-amino-3-methyluracil has several scientific uses:
The compound's significance extends beyond mere metabolic interest; it provides valuable insights into pharmacokinetics and pharmacodynamics associated with caffeine consumption .
5-Acetylamino-6-amino-3-methyluracil (AAMU) is a stable terminal metabolite in the human caffeine biotransformation pathway, arising from sequential N-acetyltransferase 2 (NAT2)-mediated reactions. Caffeine (1,3,7-trimethylxanthine) undergoes initial CYP1A2-dominated N3-demethylation to form paraxanthine (1,7-dimethylxanthine), accounting for 80–90% of primary metabolism [5]. Subsequent oxidation and demethylation steps yield intermediary metabolites, including the unstable compound 5-acetylamino-6-formylamino-3-methyluracil (AFMU). AFMU undergoes spontaneous deformylation in vivo, generating AAMU as the end-stage excretory product [3] [10]. This deformylation occurs rapidly in aqueous environments, particularly under alkaline conditions or in the presence of methanol, explaining AAMU's predominance in biological samples [3] [8]. The irreversible conversion of AFMU→AAMU positions AAMU as a robust biomarker for NAT2 phenotyping studies, reflecting N-acetylation capacity independent of CYP1A2 activity [5] [10].
Table 1: Key Metabolites in the Caffeine→AAMU Biotransformation Pathway
Compound | Enzymatic Step | Primary Enzyme | Stability |
---|---|---|---|
Caffeine (1,3,7-trimethylxanthine) | Initial substrate | - | High |
Paraxanthine (1,7-dimethylxanthine) | N3-demethylation | CYP1A2 | High |
AFMU (5-Acetylamino-6-formylamino-3-methyluracil) | N-acetylation & oxidation | NAT2, CYP1A2, XO | Low (spontaneously deformylates) |
AAMU (5-Acetylamino-6-amino-3-methyluracil) | Deformylation | Non-enzymatic | High |
The formation kinetics of AAMU are governed by the upstream activity of hepatic cytochrome P450 isoforms, primarily CYP1A2. Systemic caffeine clearance, >95% attributable to hepatic CYP1A2, exhibits substantial inter-individual variability (5-6 fold) due to genetic polymorphisms, environmental inducers, and inhibitory co-medications [5]. Paraxanthine formation clearance, the direct precursor to the AFMU/AAMU pathway, serves as the gold standard metric for CYP1A2 activity in vivo, typically measured in plasma or saliva [5]. AAMU itself emerges with delayed kinetics relative to primary metabolites; its urinary metabolic ratio (AAMU + AFMU + 1X + 1U)/17U at 4–6 hours post-dosing correlates strongly (r = 0.82–0.84) with paraxanthine plasma clearance, validating its utility as a non-invasive CYP1A2 phenotyping tool [5] [10].
Isotope-labeled AAMU ([¹³C₄,¹⁵N₃]-AAMU) is critical as an internal standard in LC-MS/MS assays for precise quantification. This stable isotope analog co-elutes with native AAMU but exhibits distinct mass shifts (m/z +7), eliminating ion suppression artifacts and enabling absolute quantification in complex matrices like urine or saliva [10]. Kinetic modeling confirms that AAMU formation is rate-limited by initial CYP1A2 demethylation rather than subsequent NAT2 acetylation. Consequently, population studies show smokers (CYP1A2 inducers) exhibit 1.5–2-fold higher AAMU metabolic ratios than non-smokers, while oral contraceptive users (CYP1A2 inhibitors) display 30–50% reductions [5].
Table 2: Kinetic Parameters Influencing AAMU Formation in Humans
Parameter | Impact on AAMU Formation Kinetics | Magnitude of Effect | Key Evidence |
---|---|---|---|
CYP1A2 Activity | Directly proportional to AAMU precursor (paraxanthine) generation | 5-6 fold population variability | Plasma clearance studies [5] |
NAT2 Phenotype | Modulates AFMU→AAMU conversion efficiency; slow acetylators show higher AFMU:AAMU ratios | 2-fold slower acetylation in 50% of Europeans | Urinary metabolic ratios [10] [8] |
Smoking Status | Induces CYP1A2 → Increases AAMU formation rate | 1.5-2.0x increase in metabolic ratio | Population pharmacokinetics [5] |
Oral Contraceptives | Inhibits CYP1A2 → Decreases AAMU formation rate | 30-50% decrease in metabolic ratio | Clinical cohort studies [5] |
Significant interspecies differences exist in caffeine metabolism, limiting the extrapolation of rodent or canine models to human AAMU dynamics. Humans uniquely exhibit high CYP1A2-mediated N3-demethylation (→paraxanthine), whereas rats predominantly utilize N7-demethylation (→theophylline) via CYP2C11, and dogs favor N1-demethylation (→theobromine) via CYP1A-like isoforms [5]. Crucially, N-acetylation capacity—essential for AFMU/AAMU generation—is highly species-specific. Humans express functional polymorphic NAT2, while rodents possess distinct N-acetyltransferase isoforms (Nat1/Nat2) with divergent substrate specificities, and canines lack significant N-acetylation activity altogether [8] [10].
These enzymatic disparities preclude AAMU formation in most non-primate species. Studies in mice and rats detect trace AFMU but negligible AAMU due to absent deformylation pathways and alternative xanthine oxidase-dominated metabolism [5]. Primate models (e.g., rhesus monkeys) partially replicate human NAT2-dependent AFMU→AAMU conversion but exhibit altered CYP1A2 induction kinetics, complicating translational research [10]. Computational modeling of cross-species P450 dynamics reveals mechanistic drivers: human CYP1A2 possesses a larger active site cavity accommodating caffeine’s planar structure, while FABP1-mediated substrate shuttling to ω-hydroxylating P450s (e.g., CYP4A11) further diverts metabolism in rodents [2] [7]. Consequently, AAMU serves as a human-specific biomarker, with its detection in biological samples indicative of human-relevant metabolic processing.
Table 3: Interspecies Variability in Key Enzymes Affecting AAMU Pathway
Species | Primary Caffeine Demethylation Route | NAT Activity | AAMU Detected? | Major Limitations for Translation |
---|---|---|---|---|
Human | N3-demethylation (CYP1A2) | High (polymorphic NAT2) | Yes | Gold standard |
Rat | N7-demethylation (CYP2C11) | Moderate (Nat1/Nat2 isoforms) | Trace amounts | Divergent primary metabolism; low NAT affinity |
Mouse | N7-demethylation (CYP2A) | Low | No | Dominant xanthine oxidase pathway |
Dog | N1-demethylation (CYP1A-like) | Negligible | No | Lacks functional NAT; alternative renal excretion |
Rhesus Monkey | N3-demethylation (CYP1A2-like) | Moderate | Yes (lower yield) | Altered CYP1A2 induction kinetics |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7